GAT-1 Inhibitory Potency vs. SKF 89976-A
In direct comparison at the cloned human GAT-1 transporter, the active moiety of NO-711ME (NNC-711) exhibits an IC50 of 40 nM, which is 4- to 7-fold more potent than SKF 89976-A (IC50 = 130-280 nM) depending on the specific assay system [1]. This quantitative difference in primary target engagement is a critical differentiator.
| Evidence Dimension | Inhibition of [3H]GABA uptake at human GAT-1 (hGAT-1) |
|---|---|
| Target Compound Data | IC50 = 40 nM (for NNC-711, the active form of NO-711ME) |
| Comparator Or Baseline | SKF 89976-A: IC50 = 130-280 nM |
| Quantified Difference | 4- to 7-fold lower IC50 (higher potency) for NO-711 |
| Conditions | Cloned human GAT-1 expressed in CHO or HEK293 cells |
Why This Matters
Higher potency at the primary target allows for the use of lower compound concentrations in vitro and in vivo, reducing the risk of off-target effects driven by high doses.
- [1] IUPHAR/BPS Guide to Pharmacology. NNC-711 (IC50 = 40 nM for hGAT-1). SKF 89976 (IC50 = 130-280 nM for hGAT-1). View Source
